molecular formula C21H39N5O6S3 B12605551 L-Cysteinyl-L-cysteinyl-L-isoleucyl-L-isoleucyl-L-cysteine CAS No. 918412-80-3

L-Cysteinyl-L-cysteinyl-L-isoleucyl-L-isoleucyl-L-cysteine

Cat. No.: B12605551
CAS No.: 918412-80-3
M. Wt: 553.8 g/mol
InChI Key: LGNKODJBRILAQV-VWCBXMNJSA-N
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Description

L-Cysteinyl-L-cysteinyl-L-isoleucyl-L-isoleucyl-L-cysteine is a peptide compound composed of five amino acids: two L-cysteine and two L-isoleucine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteinyl-L-cysteinyl-L-isoleucyl-L-isoleucyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are coupled using activating agents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).

    Cleavage: The final peptide is cleaved from the resin and purified using techniques such as HPLC (High-Performance Liquid Chromatography).

Industrial Production Methods

Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow similar steps as SPPS but are optimized for higher throughput and efficiency.

Chemical Reactions Analysis

Types of Reactions

L-Cysteinyl-L-cysteinyl-L-isoleucyl-L-isoleucyl-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine).

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

    Reduction: DTT or TCEP in aqueous solutions.

    Substitution: Various organic solvents and catalysts depending on the desired substitution.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of peptide derivatives with modified functional groups.

Scientific Research Applications

L-Cysteinyl-L-cysteinyl-L-isoleucyl-L-isoleucyl-L-cysteine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein folding and stability due to its disulfide bonds.

    Medicine: Potential therapeutic applications in drug delivery and as a scaffold for designing bioactive peptides.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Cysteinyl-L-cysteinyl-L-isoleucyl-L-isoleucyl-L-cysteine involves its ability to form disulfide bonds, which can influence protein structure and function. The thiol groups in cysteine residues can undergo redox reactions, playing a crucial role in maintaining the redox balance within cells. This compound can interact with various molecular targets, including enzymes and receptors, through its peptide backbone and functional groups.

Comparison with Similar Compounds

Similar Compounds

    γ-L-Glutamyl-L-cysteine: A dipeptide involved in glutathione biosynthesis.

    L-Cysteinyl-L-cysteine: A simpler peptide with two cysteine residues.

    L-Isoleucyl-L-isoleucyl: A dipeptide with two isoleucine residues.

Uniqueness

L-Cysteinyl-L-cysteinyl-L-isoleucyl-L-isoleucyl-L-cysteine is unique due to its specific sequence and the presence of both cysteine and isoleucine residues. This combination allows for unique structural and functional properties, making it valuable for various applications in research and industry.

Properties

CAS No.

918412-80-3

Molecular Formula

C21H39N5O6S3

Molecular Weight

553.8 g/mol

IUPAC Name

(2R)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C21H39N5O6S3/c1-5-10(3)15(19(29)24-14(9-35)21(31)32)26-20(30)16(11(4)6-2)25-18(28)13(8-34)23-17(27)12(22)7-33/h10-16,33-35H,5-9,22H2,1-4H3,(H,23,27)(H,24,29)(H,25,28)(H,26,30)(H,31,32)/t10-,11-,12-,13-,14-,15-,16-/m0/s1

InChI Key

LGNKODJBRILAQV-VWCBXMNJSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)O)NC(=O)C(CS)NC(=O)C(CS)N

Origin of Product

United States

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